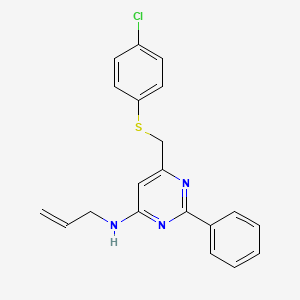

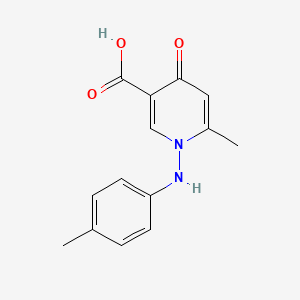

![molecular formula C23H19BrCl2N2O3 B3140169 N'-[(E)-(5-溴-2-乙氧苯基)亚甲基]-4-[(3,4-二氯苄基)氧基]苯甲酰肼 CAS No. 477868-63-6](/img/structure/B3140169.png)

N'-[(E)-(5-溴-2-乙氧苯基)亚甲基]-4-[(3,4-二氯苄基)氧基]苯甲酰肼

描述

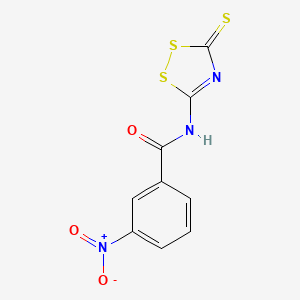

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide is a useful research compound. Its molecular formula is C23H19BrCl2N2O3 and its molecular weight is 522.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光动力治疗应用

用席夫碱基团取代的锌酞菁衍生物的合成和表征已显示出在光动力治疗 (PDT) 中的应用潜力。这些化合物表现出良好的荧光性能、高单线态氧量子产率和适当的光降解量子产率,这对于用于治疗癌症的 II 型光敏剂至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。

分子相互作用和结构分析

对 N'-[(E)-4-溴苄亚甲基]吡嗪-2-甲酰肼的研究提供了对分子结构和相互作用的见解,例如分子内的 N—H⋯N 相互作用和 π–π 堆积,这对于理解类似化合物的性质和反应性至关重要 (Hameed 等人,2013)。

抗原生动物活性

一系列肉桂酸 N-酰肼衍生物(与目标化合物具有结构相似性)被测试了对利什曼原虫和布氏锥虫罗得西亚种的抗寄生虫活性。一种衍生物显示出中等的抗利什曼原虫活性,突显了这些化合物在开发新型抗原生动物药物中的潜力 (Carvalho 等人,2014)。

DNA 相互作用和光损伤

席夫碱基 N'1,N'3-双[(E)-(5-溴-2-羟基苯基)亚甲基]苯-1,3-二甲酰肼的金属配合物已被合成并表征了它们的 DNA 结合特性。这些配合物通过单线态氧产生对 DNA 表现出有效的 photodamage 能力,表明它们可用作与治疗应用相关的光化学反应中的光敏剂 (Pradeepa 等人,2013)。

抗氧化活性

与所讨论化合物结构相关的化合物的抗氧化行为已经过理论研究,结果表明某些结构修饰(例如互变异构)可以显着增强抗氧化活性。这一发现表明这些化合物在开发新型抗氧化剂中的潜力 (Ardjani 和 Mekelleche,2017)。

属性

IUPAC Name |

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrCl2N2O3/c1-2-30-22-10-6-18(24)12-17(22)13-27-28-23(29)16-4-7-19(8-5-16)31-14-15-3-9-20(25)21(26)11-15/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGLWOLJMHFBAK-UVHMKAGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrCl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying pyroglutamic acid cyclotransferase enzymes?

A1: The paper titled "1P-058 麹菌由来ピログルタミン酸開環酵素の同定と性能評価(酵素学,酵素工学,一般講演)" [] investigates a pyroglutamic acid cyclotransferase derived from Aspergillus oryzae (a type of fungus). This enzyme is interesting because it catalyzes the opening of the pyroglutamic acid ring, a modification found in various peptides and proteins. Understanding its properties could have implications for biotechnological applications, such as modifying peptides for improved stability or activity.

Q2: How can computer simulations contribute to our understanding of inositol 1,4,5-trisphosphate receptors?

A2: The research presented in "1P-058 Molecular dynamics simulations of the ligand-binding core of inositol 1, 4, 5-trisphosphate receptor and its mutant in the ligand-free state(The 46th Annual Meeting of the Biophysical Society of Japan)" [] utilizes molecular dynamics simulations, a computational technique. This approach allows researchers to study the dynamic behavior of the inositol 1,4,5-trisphosphate receptor, a protein crucial for intracellular calcium signaling. By simulating the receptor in its ligand-free state, scientists can gain insights into its conformational changes and potential binding mechanisms, which are essential for understanding its function and regulation.

Q3: What is the potential of using microbial 2-oxoglutarate-dependent dioxygenases in synthesizing hydroxy amino acids?

A3: The research titled "1P-058 微生物由来2-オキソグルタル酸依存型ジオキシゲナーゼを利用した多様なヒドロキシアミノ酸合成(酵素学,酵素工学,一般講演)" [] explores the use of microbial 2-oxoglutarate-dependent dioxygenases for the production of various hydroxy amino acids. These enzymes catalyze the incorporation of oxygen atoms into organic molecules, and their versatility makes them promising tools for biocatalytic synthesis. Discovering and engineering these enzymes could lead to more efficient and sustainable methods for producing valuable hydroxy amino acids.

Q4: Can protein misfolding be influenced by "cross-seeding" between different proteins?

A4: The studies "1P-058 Cross-seeding fibrillation of Q/N-rich proteins offers new pathomechanism of polyglutamine diseases(Protein:Property, The 47th Annual Meeting of the Biophysical Society of Japan)" [] and "1P-058 ポリグルタミン病の新たな分子病理メカニズム : タンパク質線維の構造伝播による発症制御の可能性(蛋白質-物性(安定性,折れたたみなど),第47回日本生物物理学会年会)" [] investigate a phenomenon called "cross-seeding" in the context of polyglutamine diseases. These diseases, like Huntington's disease, involve the aggregation of misfolded proteins containing stretches of glutamine. The research suggests that the presence of other proteins rich in glutamine or asparagine might influence the aggregation process of disease-related proteins. This "cross-seeding" could represent a novel mechanism contributing to the development of these debilitating conditions.

Q5: Why is the study of deep-sea microorganisms utilizing D-amino acids significant?

A5: The research titled "1P-058 D-アミノ酸を利用する深海微生物の解析(酵素学,酵素工学,一般講演)" [] focuses on deep-sea microorganisms that utilize D-amino acids. While L-amino acids are the building blocks of proteins in most organisms, these extremophiles have adapted to incorporate D-amino acids into their biology. Studying these unusual metabolic pathways could reveal novel enzymes and mechanisms with potential applications in biotechnology and drug discovery. Additionally, understanding the adaptation strategies of deep-sea microorganisms is crucial for exploring life in extreme environments and expanding our knowledge of biodiversity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

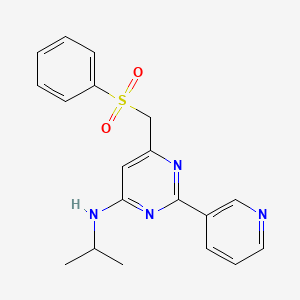

![Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate](/img/structure/B3140122.png)

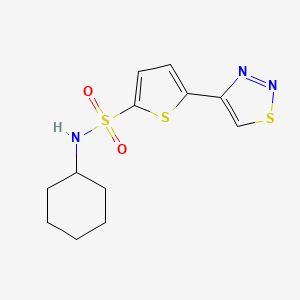

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-chlorobenzenesulfonamide](/img/structure/B3140153.png)

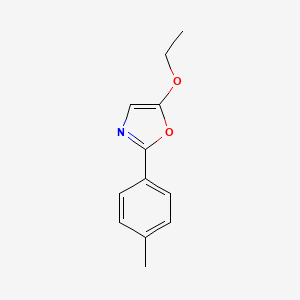

![Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140184.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B3140191.png)